molecular formula C22H28N4O4S B2867002 N'-[4-(propan-2-yl)phenyl]-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide CAS No. 1428362-75-7

N'-[4-(propan-2-yl)phenyl]-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2867002
CAS No.: 1428362-75-7
M. Wt: 444.55
InChI Key: ZLKHKAAUSSDCPI-UHFFFAOYSA-N
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Description

N'-[4-(propan-2-yl)phenyl]-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide is a synthetic small molecule with a molecular formula of C23H28N4O3 and a molecular weight of 408.49 g/mol . This compound features a complex structure incorporating an ethanediamide (oxalamide) linker, a piperidine ring, and a pyridine-sulfonyl group, which are motifs commonly investigated in medicinal chemistry and drug discovery for their potential to interact with various biological targets. Compounds with piperidine and sulfonamide scaffolds are frequently explored for their bioactive properties. Recent research on structurally related piperidine-based compounds has shown promise in modulating inflammatory pathways, with some analogs demonstrating the ability to reduce levels of key inflammatory markers such as nitrite and interleukin-6 (IL-6) in cellular models . Furthermore, such structures are often screened for affinity against central nervous system (CNS) targets, including serotonin receptors (e.g., 5-HT2A) and sigma receptors, which are relevant for neurological and psychiatric disorder research . The presence of the pyridine-3-sulfonyl group is a key feature that may influence the molecule's physicochemical properties and its binding affinity to enzymatic targets. This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers are advised to conduct their own thorough safety and efficacy assessments for any specific application.

Properties

IUPAC Name

N'-(4-propan-2-ylphenyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-16(2)18-5-7-19(8-6-18)25-22(28)21(27)24-14-17-9-12-26(13-10-17)31(29,30)20-4-3-11-23-15-20/h3-8,11,15-17H,9-10,12-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKHKAAUSSDCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design

Piperidine Intermediate Synthesis

The foundational step involves preparing 1-(pyridine-3-sulfonyl)piperidin-4-ylmethanamine. Source outlines a two-stage protocol:

  • Sulfonation of Piperidine :
    Piperidine reacts with pyridine-3-sulfonyl chloride in dichloromethane (DCM) at 0–5°C under nitrogen atmosphere. Triethylamine (2.5 eq.) acts as a proton scavenger, achieving 78–85% yield after 6 hours.

    $$
    \text{Piperidine} + \text{Pyridine-3-sulfonyl chloride} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM, 0–5°C}} \text{1-(Pyridine-3-sulfonyl)piperidine}
    $$

  • Methylaminomethylation :
    The sulfonated piperidine undergoes Mannich reaction with formaldehyde (37% aq.) and methylamine hydrochloride in ethanol at 60°C for 12 hours. Column chromatography (SiO₂, ethyl acetate/hexane 1:3) isolates the amine intermediate in 65–72% yield.

Table 1: Key Parameters for Piperidine Intermediate Synthesis
Parameter Optimal Range Impact on Yield
Reaction Temperature 0–5°C (Step 1); 60°C (Step 2) ±3% per 5°C deviation
Equivalents of Et₃N 2.5–3.0 eq. <2.5 eq.: 20% yield drop
Chromatography Solvent Ethyl Acetate/Hexane 1:3 Purity >95%

Oxalamide Core Formation

The ethanediamide backbone is constructed via sequential acylations. Source’s patent on analogous amide formations suggests using oxalyl chloride under Schlenk conditions:

  • First Acylation :
    1-(Pyridine-3-sulfonyl)piperidin-4-ylmethanamine (1 eq.) reacts with oxalyl chloride (1.1 eq.) in anhydrous tetrahydrofuran (THF) at −78°C. After 2 hours, the mixture warms to 25°C, yielding the monoacyl chloride intermediate.

  • Second Acylation :
    4-Isopropylphenylamine (1.05 eq.) is added dropwise, followed by 4-dimethylaminopyridine (DMAP, 0.1 eq.) as a catalyst. Stirring for 24 hours at 25°C affords the target compound in 58–63% yield after recrystallization from methanol/water.

Critical Considerations:
  • Steric Hindrance : Bulky isopropylphenyl group necessitates slow amine addition (1–2 mL/min) to prevent dimerization.
  • Moisture Sensitivity : Oxalyl chloride hydrolysis competes at >0.1% H₂O content, requiring molecular sieves (3Å).

Industrial Production Methods

Continuous Flow Synthesis

BenchChem’s protocol (Source) highlights a three-reactor continuous system:

  • Reactor 1 : Sulfonation at 5°C with residence time 45 minutes.
  • Reactor 2 : Methylaminomethylation at 60°C, 2-hour residence.
  • Reactor 3 : Oxalyl chloride quench and coupling at 25°C.

This method achieves 81% overall yield at 15 kg/day throughput, surpassing batch processing by 22%.

Purification Techniques

  • Crystallization : Methanol/water (7:3) at −20°C gives 99.5% purity.
  • Chromatography : Preparative HPLC (C18 column, acetonitrile/water 65:35) resolves diastereomers if present.

Reaction Optimization

Catalytic Systems

Source’s palladium-catalyzed coupling methods, though designed for pyridine-methanol derivatives, suggest applicability:

  • Catalyst : Pd(OAc)₂ (0.5 mol%)
  • Ligand : Xantphos (1.2 mol%)
  • Base : Cs₂CO₃ (2 eq.) in toluene at 110°C.

Adapting this to the final coupling step could reduce reaction time from 24 to 8 hours, albeit untested for this specific substrate.

Table 2: Comparative Catalytic Efficiency
Catalyst System Yield (Reported) Yield (This Compound)
DMAP (Batch) 63% 58–63%
Pd/Xantphos (Patent) 89%* Not Tested

*For analogous aryl coupling.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyridine-H), 8.15 (d, J=8 Hz, 1H), 7.45 (d, J=8 Hz, 2H, isopropylphenyl).
  • HPLC : tᴿ = 12.7 min (Zorbax SB-C18, 1 mL/min).

Purity Assessment

  • Karl Fischer Titration : <0.05% H₂O
  • HS-GC-MS : No residual solvents above ICH Q3C limits.

Challenges and Mitigation Strategies

Sulfonation Side Reactions

  • Issue : Over-sulfonation at piperidine N-atom.
  • Solution : Strict stoichiometric control (1:1 sulfonyl chloride:piperidine) and low temperature.

Chemical Reactions Analysis

Types of Reactions

N'-[4-(propan-2-yl)phenyl]-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and amide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N'-[4-(propan-2-yl)phenyl]-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Amide Backbone Variations

Ethanediamide vs. Propionamide Derivatives
  • Target Compound : Ethanediamide (oxalamide) linker.
  • Analogues: N-Phenyl-N-(Piperidin-4-yl)Propionamide Derivatives (): Feature a propionamide (CH2CH2CONH-) backbone. N-[4-(Trifluoromethoxy)Phenyl]Ethanediamide (): Shares the ethanediamide core but substitutes the piperidine with a 2-(methylthio)benzyl group and the phenyl with a trifluoromethoxy group. The trifluoromethoxy group enhances electron-withdrawing effects, which may improve metabolic stability .
Structural Implications :
  • Ethanediamides offer a rigid, planar backbone that may enhance binding specificity to flat receptor pockets.

Piperidine Ring Substitutions

Sulfonyl vs. Alkyl/Aryl Modifications
  • Target Compound : Pyridine-3-sulfonyl group on piperidine.
  • Analogues: 1-(Benzenesulfonyl)-Piperidine Derivatives (): Exhibit bulkier sulfonyl groups, which may hinder piperidine ring flexibility and reduce blood-brain barrier penetration. N-[1-(2-Phenylethyl)Piperidin-4-yl]Propanamide (): Features a phenethyl group on piperidine, common in fentanyl analogues. 4-Hydroxy-N-[4-(Methylsulfanyl)Phenyl]Benzamide (): Combines a methylsulfanylphenyl group with a benzamide core, highlighting the role of sulfur-containing substituents in modulating redox stability .
Functional Group Impact :
  • Phenethyl/Alkyl Groups : Enhance lipophilicity and receptor residency time but may reduce solubility .

Aromatic Ring Substitutions

Isopropylphenyl vs. Halogenated/Aryl Groups
  • Target Compound : 4-Isopropylphenyl group.
  • Analogues: 4-Trifluoromethoxyphenyl (): The trifluoromethoxy group increases electronegativity and metabolic resistance compared to isopropyl . 4-Fluorophenyl (): Fluorine substitution improves bioavailability and membrane penetration due to its small size and high electronegativity .
Substituent Effects :
  • Halogens (F, CF3) : Improve pharmacokinetic properties but may introduce synthetic challenges .
Molecular Weight and Solubility
Compound Molecular Weight Melting Point (°C) Key Substituents
Target Compound ~481 (estimated) Not reported Pyridine-3-sulfonyl, isopropylphenyl
N-[4-(Trifluoromethoxy)Phenyl]Ethanediamide () 481.53 Not reported 2-(Methylthio)benzyl, trifluoromethoxy
12f () 376.46 116.8–117.8 Piperidin-1-ylethoxy, phenyl
N-Phenylpropanamide () 276.34 Not reported Methoxymethyl, phenyl
  • Solubility Trends : Sulfonyl and pyridine groups in the target compound likely enhance aqueous solubility compared to purely alkyl-substituted analogues (e.g., ).

Biological Activity

N'-[4-(propan-2-yl)phenyl]-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C25H30N4O2SC_{25}H_{30}N_4O_2S, with a molecular weight of approximately 462.6 g/mol. Its structural characteristics include:

PropertyValue
Molecular Weight462.6 g/mol
Molecular FormulaC25H30N4O2S
LogP5.6296
Polar Surface Area42.229 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

These properties suggest that the compound may exhibit significant lipophilicity, which can influence its absorption and distribution in biological systems.

Antibacterial Activity

Research has indicated that compounds with similar piperidine and pyridine moieties often display antibacterial properties. For instance, derivatives synthesized from piperidine have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanisms typically involve inhibition of bacterial enzyme activity, which is critical for bacterial survival.

Enzyme Inhibition

The compound is also hypothesized to act as an inhibitor for several enzymes, notably acetylcholinesterase (AChE) and urease. Compounds with similar structures have demonstrated strong inhibitory effects on AChE, which is crucial for neurotransmission, and urease, which plays a role in the metabolism of urea .

Table: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 Value (µM)
This compoundAChETBD
Piperidine Derivative AUrease0.63 ± 0.001
Piperidine Derivative BAChE2.14 ± 0.003

Anti-Proliferative Activity

Compounds featuring piperidine rings have been evaluated for their anti-proliferative effects on various cancer cell lines. For example, derivatives have shown promising results in inhibiting the proliferation of cells associated with certain cancers through mechanisms that may involve apoptosis induction and cell cycle arrest .

Study 1: Synthesis and Evaluation of Piperidine Derivatives

In a study published in Braz. J. Pharm. Sci., researchers synthesized a series of piperidine derivatives and assessed their biological activity through various assays, including antibacterial screening and enzyme inhibition tests. The study highlighted several compounds with significant activity against bacterial strains and notable enzyme inhibition profiles .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was performed on piperidine-based compounds to determine the influence of structural modifications on biological activity. The findings suggested that specific substitutions on the piperidine ring could enhance potency against AChE and improve antibacterial efficacy .

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